molecular formula C7H16Cl2N2 B1413498 N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 1909337-55-8

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

Cat. No.: B1413498
CAS No.: 1909337-55-8
M. Wt: 199.12 g/mol
InChI Key: BCRZWXCOXUVNPU-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is a bicyclic amine compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride can be achieved through several methods. One notable approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis . This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. The bromoacetate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The alpha-diazoacetate undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The nitrogen atom within the ring system can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine: Similar structure but without the dihydrochloride salt form.

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic amine with a similar core structure but different substituents.

Uniqueness

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in aqueous environments and biological systems.

Properties

IUPAC Name

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9(2)7-5-3-8-4-6(5)7;;/h5-8H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRZWXCOXUVNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2C1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909337-55-8
Record name N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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